

Pseudolaric Acid C2: A Technical Guide to Its Physicochemical Properties and Molecular Context

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Compound of Interest

Compound Name: Pseudolaric Acid C2

Cat. No.: B15596805

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Introduction

Pseudolaric Acid C2 is a diterpenoid natural product isolated from the root bark of the golden larch tree, *Pseudolarix kaempferi*. It is a known metabolite of the more extensively studied Pseudolaric Acid B (PAB), which is recognized for its wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.^{[1][2]} This technical guide provides a comprehensive overview of the known physicochemical properties of **Pseudolaric Acid C2**, its molecular structure, and places it within the context of the well-documented biological activities of its parent compound, Pseudolaric Acid B. Due to the limited specific research on **Pseudolaric Acid C2**'s own biological effects, this paper will focus on the established signaling pathways of PAB to provide a relevant molecular framework.

Physicochemical Properties

Quantitative data for **Pseudolaric Acid C2** are summarized in the table below. While some specific experimental values like melting and boiling points are not readily available in the literature, key identifiers and solubility information have been established.

Property	Value	Reference
Molecular Formula	C22H26O8	[3][4]
Molecular Weight	418.44 g/mol	[3][4]
CAS Number	82508-35-8	[2]
Appearance	Solid	[1]
Solubility	Soluble in DMSO.	[1]
In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1]	
In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 90% (20% SBE- β -CD in Saline).	[1]	
In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 90% Corn Oil.	[1]	
Storage Conditions	Stock solution: -80°C for 6 months; -20°C for 1 month.	[1]

Molecular Structure

The molecular structure of **Pseudolaric Acid C2** is characterized by a complex diterpenoid skeleton. Its chemical name is (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.0^{1,7}]tridec-3-ene-4-carboxylic acid. The structural formula is presented below:

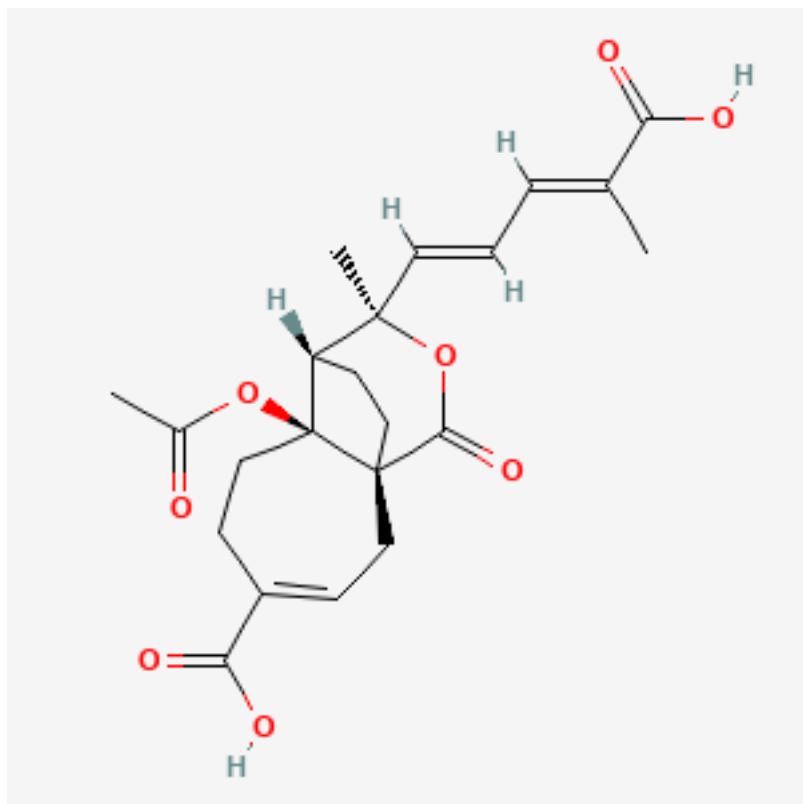


Figure 1: 2D structure of **Pseudolaric Acid C2**.

Biological Context and Activity of Parent Compound (Pseudolaric Acid B)

As **Pseudolaric Acid C2** is a primary metabolite of Pseudolaric Acid B (PAB), understanding the biological activities of PAB provides a crucial framework for predicting the potential therapeutic relevance of C2. PAB has been extensively studied and shown to possess potent anticancer, anti-inflammatory, and antifungal activities.[1][5]

Anticancer Activity

PAB exhibits significant cytotoxic effects against a variety of cancer cell lines, including those of the head and neck, breast, and liver.[6][7] Its anticancer mechanism is multifaceted and involves the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of angiogenesis.[8][9]

Anti-inflammatory Activity

PAB has demonstrated notable anti-inflammatory properties. Studies have shown it can suppress the inflammatory response in macrophages by modulating key signaling pathways. [10] For instance, PAB has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1 β and TNF- α . [10][11]

Antifungal Activity

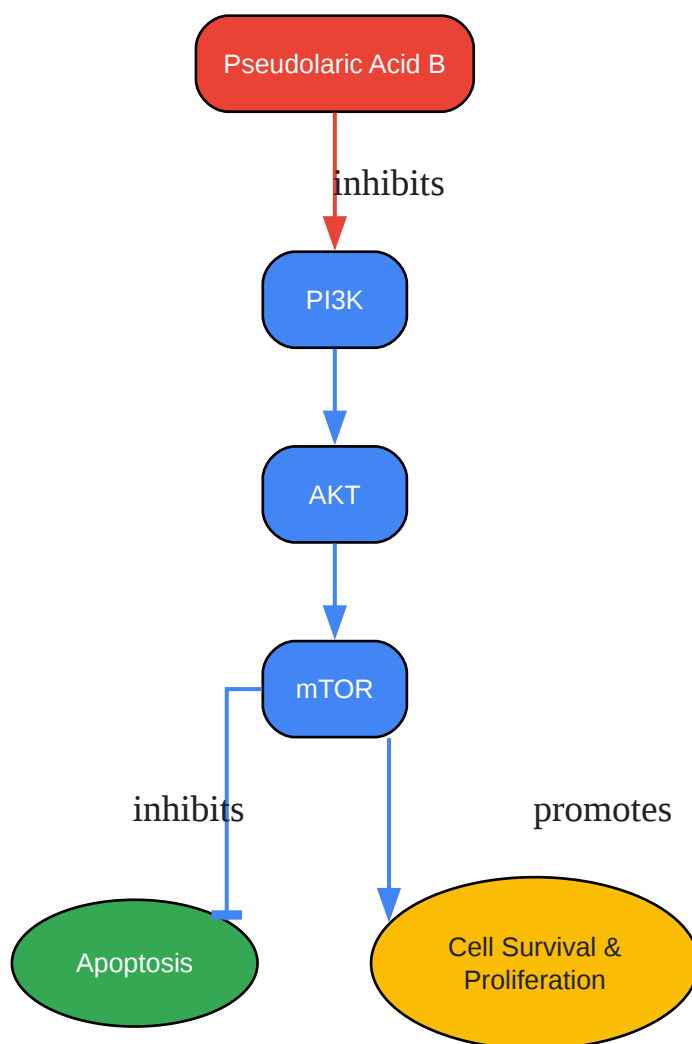
Historically, the root bark of *Pseudolarix kaempferi* has been used in traditional medicine to treat fungal infections. PAB is a major contributor to this antifungal activity, showing efficacy against various fungal strains, including resistant *Candida* species. [5][12]

Signaling Pathways Modulated by Pseudolaric Acid B

The diverse biological effects of PAB are attributed to its ability to modulate multiple key cellular signaling pathways. Given that **Pseudolaric Acid C2** is a metabolite, it is plausible that it may interact with some of the same pathways, or that its formation is a step in the metabolic cascade following PAB's interaction with these pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. PAB has been shown to inhibit this pathway in triple-negative breast cancer cells, leading to the induction of apoptosis. [7][13]

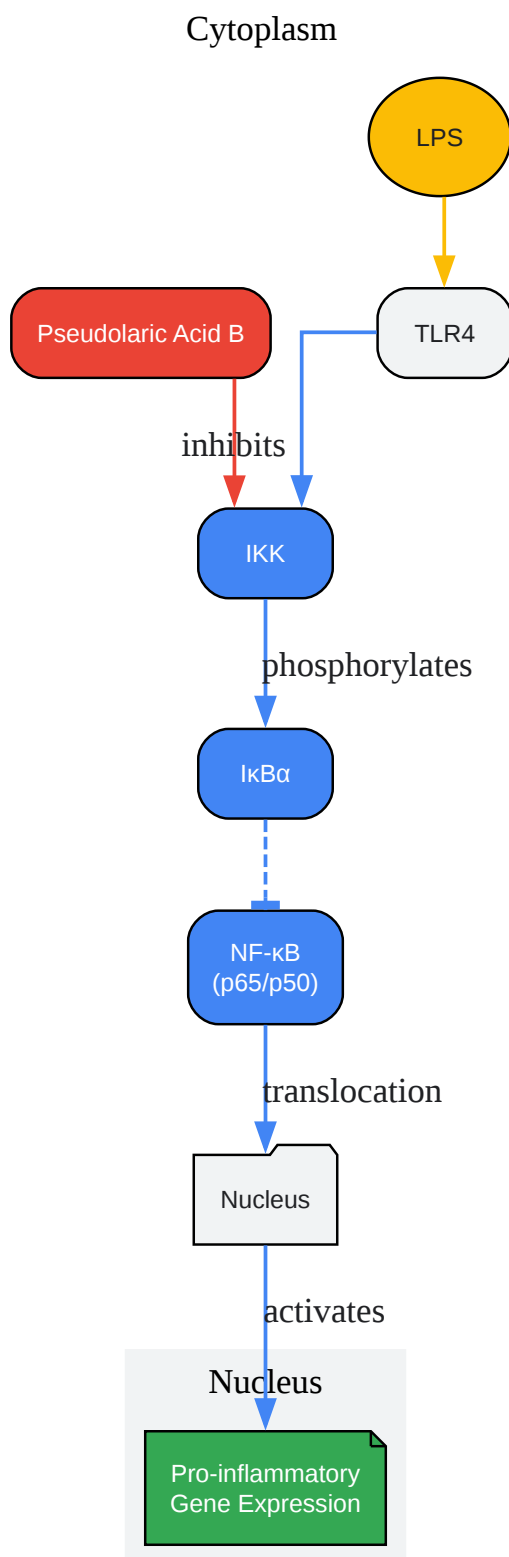


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PAB's inhibition of the PI3K/AKT/mTOR pathway.

NF- κ B Signaling Pathway

The NF- κ B pathway plays a central role in inflammation. PAB has been demonstrated to inhibit the activation of NF- κ B, thereby reducing the expression of pro-inflammatory genes in macrophages.[10][14]



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PAB's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

While specific protocols for the isolation and characterization of **Pseudolaric Acid C2** are not extensively detailed in the literature, a general workflow can be established based on methods used for other pseudolaric acids.

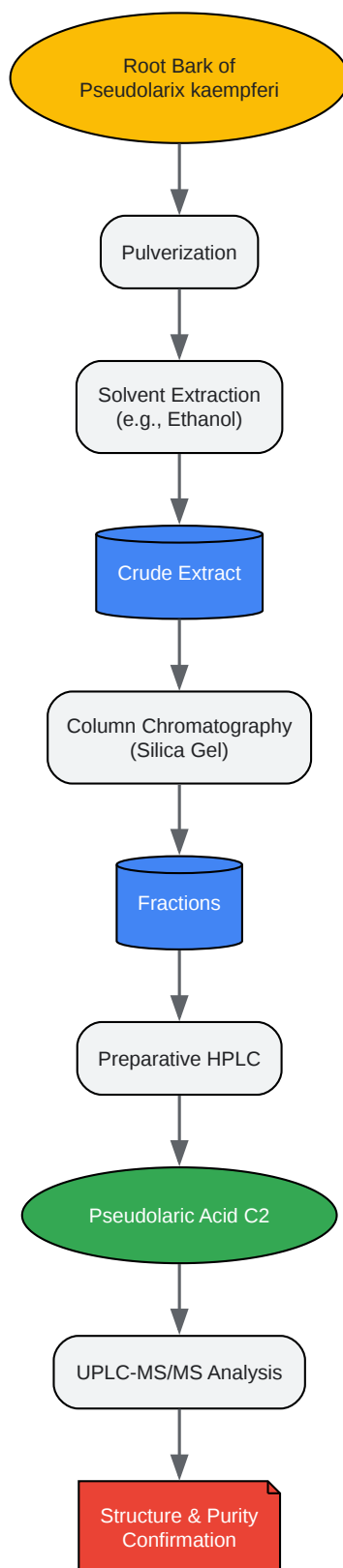
Extraction and Isolation

A general procedure for the extraction and separation of pseudolaric acids from the root bark of *Pseudolarix kaempferi* would involve the following steps:

- **Pulverization:** The dried root bark is ground into a fine powder.
- **Extraction:** The powdered material is extracted with an organic solvent such as ethanol or methanol at room temperature.
- **Concentration:** The solvent is removed under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to column chromatography (e.g., silica gel) with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.
- **Purification:** Fractions containing pseudolaric acids are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including **Pseudolaric Acid C2**.

Analytical Characterization

A UPLC-PDA/Q-TOF-MS/MS method has been developed for the rapid separation and identification of major constituents in the extracts of *Pseudolarix kaempferi*, including **Pseudolaric Acid C2**.^[15]



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General workflow for extraction and analysis.

UPLC-MS/MS Protocol Outline:

- Chromatographic System: Ultra-performance liquid chromatography.
- Column: A small particle size C18 column (e.g., 1.7 μm).[\[15\]](#)
- Mobile Phase: A gradient of acetonitrile and water (containing a small percentage of formic acid).
- Detection: Photodiode array (PDA) detector followed by a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Identification: Based on retention time, UV spectra, and MS/MS fragmentation patterns compared to standards and literature data.[\[15\]](#)

Conclusion and Future Directions

Pseudolaric Acid C2 is a structurally interesting diterpenoid and a key metabolite of the biologically active Pseudolaric Acid B. While its own pharmacological profile is yet to be extensively investigated, its relationship to PAB suggests it may hold therapeutic potential. Future research should focus on the specific isolation of **Pseudolaric Acid C2** to enable in-depth in vitro and in vivo studies to elucidate its distinct biological activities and mechanisms of action. Comparative studies with PAB would be particularly valuable to understand the structure-activity relationships within this class of compounds and to determine the contribution of metabolism to the overall therapeutic effects of Pseudolarix kaempferi extracts. A full characterization of its physicochemical properties, including its melting point and stability under various conditions, is also warranted.

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